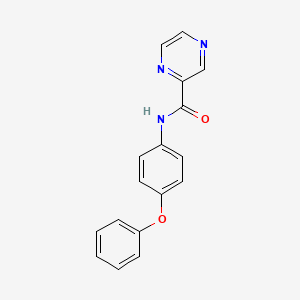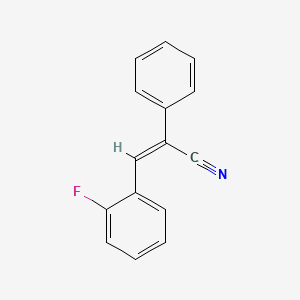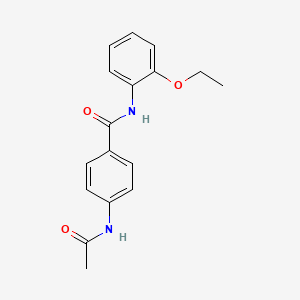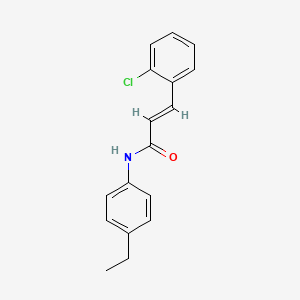
N-(4-phenoxyphenyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenoxyphenyl)-2-pyrazinecarboxamide, commonly known as PP2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PP2 is a potent and selective inhibitor of Src family kinases, which are important regulators of cell growth, differentiation, and survival.
Scientific Research Applications
Antitubercular Activity
Pyrazinamide (PZA) is a crucial first-line drug for tuberculosis (TB) treatment. Researchers have synthesized pyrazinamide analogues using the Yamaguchi reaction. This method involves the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of the Yamaguchi reagent and 4-dimethylaminopyridine. Notably, N-(4-chlorophenyl)pyrazine-2-carboxamides can be prepared with an 81% yield using this approach. Additionally, N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide exhibit potent activity against Mycobacterium tuberculosis H37Rv, with MIC values below 6.25 μg/mL .
Antimycobacterial Agents
Substituted N-phenylpyrazine-2-carboxamides have been evaluated for anti-mycobacterial activity. Notable compounds include N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide. These derivatives show promising potential as antimycobacterial agents .
Pharmacophore Scaffold
The pyrazine ring, with its uniquely situated nitrogen atom, serves as an important pharmacophore. Amides and sulfonamides of pyrazines have utility as therapeutic agents in pharmaceutical, perfumery, and food industries .
Mechanism of Action
Target of Action
N-(4-phenoxyphenyl)pyrazine-2-carboxamide, also known as Maybridge3_004771, is a derivative of pyrazinecarboxamide . It has been found to exhibit significant antimycobacterial activity . The primary targets of this compound are Mycobacterium strains, including Mycobacterium tuberculosis .
Mode of Action
It is known that the compound interacts with its targets, leading to inhibition of their growth . The compound’s antimycobacterial activity is thought to be related to its ability to disrupt membrane energetics and inhibit membrane transport function .
Biochemical Pathways
It is known that the compound’s antimycobacterial activity involves the disruption of mycobacterial cell wall synthesis . This disruption likely affects multiple downstream biochemical pathways, leading to the inhibition of mycobacterial growth.
Pharmacokinetics
It is known that the compound’s lipophilicity plays a key role in its cell transmembrane transport and other biological processes . The compound’s lipophilicity can influence its bioavailability, with more lipophilic compounds generally having better cell membrane permeability .
Result of Action
The primary result of N-(4-phenoxyphenyl)pyrazine-2-carboxamide’s action is the inhibition of mycobacterial growth . This is achieved through the disruption of mycobacterial cell wall synthesis . The compound has been found to exhibit significant in vitro antimycobacterial activity against various Mycobacterium strains .
properties
IUPAC Name |
N-(4-phenoxyphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(16-12-18-10-11-19-16)20-13-6-8-15(9-7-13)22-14-4-2-1-3-5-14/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJZYIKIZMNGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)

![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)

![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)

![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)
![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)
![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)
![2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5562328.png)